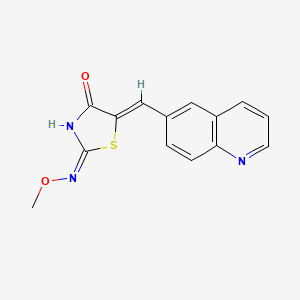
ROCHE screening, 65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“ROCHE screening, 65” is a method used in various fields of research and industry to test the biological and chemical properties of compounds and materials. It seems to be particularly relevant in the context of cervical cancer screening . The American College of Obstetricians and Gynecologists (ACOG) recommends cervical cytology alone every 3 years or high-risk human papillomavirus (hrHPV) testing alone every 5 years or hrHPV testing in combination with cytology (co-testing) every 5 years for women aged 30 to 65 years .
Aplicaciones Científicas De Investigación
HPV Screening and Validation
The VALHUDES protocol aims to validate human papillomavirus (HPV) assays and collection devices for HPV testing on self-samples and urine samples. This includes comparing the clinical sensitivity and specificity of hrHPV assays on vaginal self-samples and first-void urine with hrHPV testing on clinician-taken samples. The protocol utilizes specific HPV assay/self-sample device combinations, with Roche's cobas-4800 and -6800 assays being among those evaluated (Arbyn et al., 2018).
RNA-seq in Precision Medicine
The SEquencing Quality Control (SEQC) consortium, involving FDA-led efforts, assessed the utility of RNA-seq in clinical settings and safety assessment through extensive evaluations. This included comparing three RNA-seq platforms: Illumina HiSeq, Life Technologies SOLiD, and Roche 454, for their cross-site and cross-platform reproducibility. Such assessments are pivotal in advancing precision medicine by validating RNA-seq for regulatory decision-making (Xu et al., 2016).
MRSA Detection
The review on methicillin-resistant Staphylococcus aureus (MRSA) detection highlighted the Roche LightCycler MRSA test among other PCR tests for its rapid detection time and high sensitivity. This reflects the importance of accurate and rapid laboratory testing combined with viable collection systems in controlling MRSA spread (Molan, 2014).
High-throughput Sequencing for Food Web Analysis
High-throughput sequencing technologies, including Roche 454, have revolutionized the study of molecular trophic interactions within ecosystems. By tracking predator-prey and herbivore-host plant relationships, these technologies offer novel approaches to understanding complex ecological networks (Wang Xueqin et al., 2017).
Screening of Somatic Mutations
High-resolution melting curve analysis, with the LightCycler (Roche) thermocycler, has been applied for screening somatic mutations in the JAK2 and CALR genes, crucial for diagnosing Ph-myeloproliferative neoplasms (Ph-MPN). This underscores the method's utility in screening for specific mutations within a clinical diagnostic framework (Kurochkin et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E,5Z)-2-methoxyimino-5-(quinolin-6-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-17-14-16-13(18)12(20-14)8-9-4-5-11-10(7-9)3-2-6-15-11/h2-8H,1H3,(H,16,17,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFHDCOBSCSRE-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1NC(=O)C(=CC2=CC3=C(C=C2)N=CC=C3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\NC(=O)/C(=C/C2=CC3=C(C=C2)N=CC=C3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ROCHE screening, 65 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
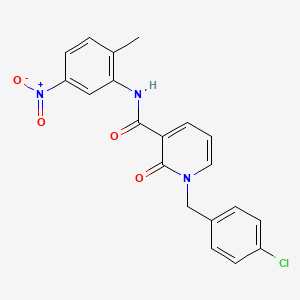
![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)

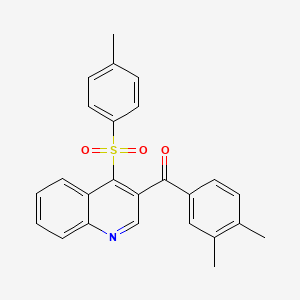
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)
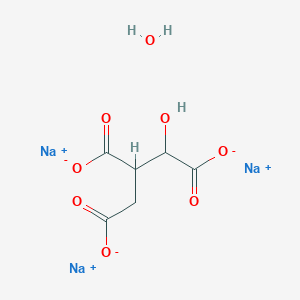
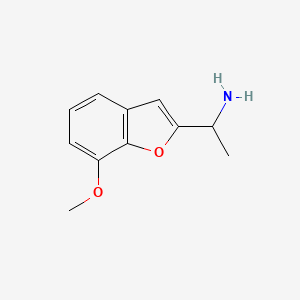
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)